1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC0535865
Molecular Formula: C26H28N4OS
Molecular Weight: 444.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4OS |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31) |
| Standard InChI Key | AOAJAGJXWRKYKA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 |
| Appearance | Solid powder |
Introduction
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of inhibitors and is known to bind to protein receptors, thereby blocking ion channels. It has been studied for its effects on various ion channels, including nicotinic acetylcholine receptors, glycine receptors, and GABA A receptors .
Biological Activities
This compound has been identified as a potent inhibitor of several ion channels, which suggests its potential therapeutic applications. It can modulate neurotransmitter activity by blocking specific ion channels, thereby influencing various physiological processes.
Biological Activities Table
| Ion Channel | Effect |
|---|---|
| Nicotinic Acetylcholine Receptors | Inhibition |
| Glycine Receptors | Inhibition |
| GABA A Receptors | Inhibition |
Research Findings
Research on 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide has highlighted its potential as a pharmacological agent. It has been shown to act as an activator of G protein-coupled receptors in certain systems, which could lead to additional therapeutic applications .
Synthesis and Characterization
The synthesis of this compound typically involves complex organic reactions, although specific synthesis protocols are not detailed in the available literature. Characterization often involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.
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